molecular formula C21H18FN3O3S B3401728 2-(9-fluoro-2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(3-methoxybenzyl)acetamide CAS No. 1040683-24-6

2-(9-fluoro-2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(3-methoxybenzyl)acetamide

Cat. No.: B3401728
CAS No.: 1040683-24-6
M. Wt: 411.5 g/mol
InChI Key: USRAZSVJHYFHKZ-UHFFFAOYSA-N
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Description

2-(9-fluoro-2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(3-methoxybenzyl)acetamide is a chemical compound noted for its significance in various fields of scientific research. Its intricate structure, incorporating elements such as fluorine, methyl groups, and benzothienopyrimidine, marks it as a molecule of substantial interest.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(9-fluoro-2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(3-methoxybenzyl)acetamide typically involves multiple steps:

  • Synthesis of the Core Structure: : The base structure of benzothienopyrimidine is assembled first. This often involves a cyclization reaction.

  • Fluorination and Methylation: : Introduction of the fluorine and methyl groups occurs via selective halogenation and methylation reactions, employing reagents like N-methyl pyridinium iodide or dimethyl sulfate.

  • Acylation: : Acetylation of the benzothienopyrimidine core is done using acetyl chloride in the presence of a Lewis acid catalyst, like aluminum chloride.

Industrial Production Methods

For industrial-scale production, similar reaction sequences are followed but optimized for large batches. Continuous-flow reactors are commonly used to ensure consistent quality and yield. Solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are favored for their ability to dissolve a broad range of intermediates.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of various oxidation products.

  • Reduction: : Reduction reactions can be performed using hydrides like sodium borohydride or lithium aluminum hydride, often resulting in reduced ketones or alcohol derivatives.

  • Substitution: : Substitution reactions, particularly nucleophilic substitutions, occur at the fluorinated positions, with reagents like sodium methoxide.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate in acidic or neutral conditions.

  • Reduction: : Sodium borohydride in methanol or ethanol.

  • Substitution: : Sodium methoxide in anhydrous methanol.

Major Products Formed

  • Oxidation: : Carboxylic acids, alcohols, or ketones, depending on the reaction conditions.

  • Reduction: : Alcohol derivatives.

  • Substitution: : Methoxy derivatives replacing the fluorine atom.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique reactivity profile, particularly in nucleophilic substitution reactions. It is also used as a building block for more complex molecules.

Biology and Medicine

In biological research, it is investigated for its potential pharmacological properties. Preliminary studies suggest it may interact with certain receptors or enzymes, indicating potential for drug development. Its fluorinated structure contributes to its binding affinity and selectivity.

Industry

In industrial applications, 2-(9-fluoro-2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(3-methoxybenzyl)acetamide is explored as a precursor for advanced materials, particularly in the creation of polymers and resins with specific characteristics.

Mechanism of Action

The mechanism by which this compound exerts its effects is under rigorous investigation. Preliminary findings suggest that it may act by binding to specific proteins or enzymes, altering their activity. The fluorinated groups may enhance the compound's ability to penetrate cellular membranes, thus improving its bioavailability.

Comparison with Similar Compounds

Unique Features

Compared to its analogs, 2-(9-fluoro-2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(3-methoxybenzyl)acetamide stands out due to its fluorinated and methylated groups, which enhance its stability and reactivity.

Similar Compounds

  • 2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl compounds: : Lacking fluorine or different substituent groups.

  • Benzothienopyrimidine derivatives: : Varying in functional groups attached to the core structure, impacting their reactivity and applications.

Exploring this compound highlights its versatility and significance across various fields. From synthetic methodologies to industrial applications, the detailed analysis provides a comprehensive understanding of its potential.

Properties

IUPAC Name

2-(9-fluoro-2-methyl-4-oxo-[1]benzothiolo[3,2-d]pyrimidin-3-yl)-N-[(3-methoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN3O3S/c1-12-24-19-18-15(22)7-4-8-16(18)29-20(19)21(27)25(12)11-17(26)23-10-13-5-3-6-14(9-13)28-2/h3-9H,10-11H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USRAZSVJHYFHKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=O)N1CC(=O)NCC3=CC(=CC=C3)OC)SC4=CC=CC(=C42)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(9-fluoro-2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(3-methoxybenzyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-(9-fluoro-2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(3-methoxybenzyl)acetamide
Reactant of Route 3
Reactant of Route 3
2-(9-fluoro-2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(3-methoxybenzyl)acetamide
Reactant of Route 4
2-(9-fluoro-2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(3-methoxybenzyl)acetamide
Reactant of Route 5
2-(9-fluoro-2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(3-methoxybenzyl)acetamide
Reactant of Route 6
2-(9-fluoro-2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(3-methoxybenzyl)acetamide

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